molecular formula C14H18INO4 B13495766 Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13495766
M. Wt: 391.20 g/mol
InChI Key: IPPULZRAGBVRIN-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bicyclic Structure Formation: The bicyclic structure is formed through a series of cycloaddition reactions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions using reagents such as iodine and a suitable base.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group.

    Reduction: Reduction reactions can target the oxazole ring or the ester group.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Probes: The compound can be used to study biochemical pathways and enzyme activities.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

The presence of the iodomethyl group in Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate makes it unique compared to its bromine and chlorine analogs

Properties

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H18INO4/c1-4-18-12(17)14-5-13(6-14,7-15)19-11(14)10-8(2)16-20-9(10)3/h11H,4-7H2,1-3H3

InChI Key

IPPULZRAGBVRIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=C(ON=C3C)C)CI

Origin of Product

United States

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